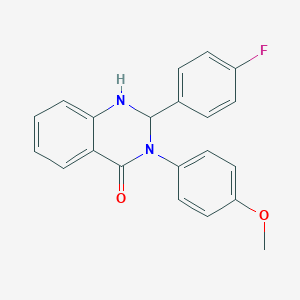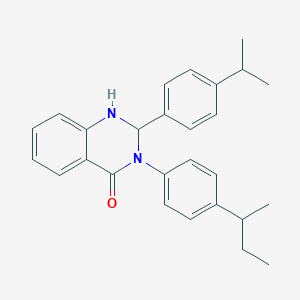amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B406318.png)
2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is a complex organic compound with the molecular formula C25H28N2O5S2 and a molecular weight of 500.6 g/mol. This compound is known for its unique structural features, which include benzenesulfonyl and dimethoxyanilino groups, making it a subject of interest in various scientific research fields.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfanyl and methoxy groups allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. .
Scientific Research Applications
2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The dimethoxyanilino group may facilitate binding to proteins, affecting their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide include:
2-(benzenesulfonyl)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide: Shares the benzenesulfonyl and sulfamoyl groups but differs in the overall structure.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains similar functional groups but has a different core structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H28N2O5S2 |
|---|---|
Molecular Weight |
500.6g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C25H28N2O5S2/c1-19-9-12-21(13-10-19)33-16-15-26-25(28)18-27(34(29,30)22-7-5-4-6-8-22)23-14-11-20(31-2)17-24(23)32-3/h4-14,17H,15-16,18H2,1-3H3,(H,26,28) |
InChI Key |
BZYPTIATVISUTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B406237.png)

![Methyl 4-[3-(3,4-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B406241.png)

![2-(2,4-dichlorophenyl)-3-[4-(1-methylethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B406243.png)
![methyl [6-bromo-2-(4-bromophenyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B406245.png)


![3-benzyl-5-[(2,4-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B406249.png)
![1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B406250.png)
![2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B406251.png)

![4-[1-(1-adamantylcarbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B406256.png)

